molecular formula C10H12F3N3 B043788 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 118708-88-6

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B043788
CAS No.: 118708-88-6
M. Wt: 231.22 g/mol
InChI Key: GRKRSFCFKGOSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 4-position and a piperazine ring at the 2-position. This structure combines the electron-withdrawing trifluoromethyl group with the flexible piperazine scaffold, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its applications span enzyme inhibitors (e.g., phosphoglycerate dehydrogenase inhibitors) , insecticides , and ligands for neurotransmitter receptors (e.g., serotonin and dopamine receptors) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine ring facilitates hydrogen bonding and solubility .

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-15-9(7-8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKRSFCFKGOSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459112
Record name 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118708-88-6
Record name 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction represents a cornerstone for constructing arylpiperazine derivatives. In the context of 1-[4-(trifluoromethyl)pyridin-2-yl]piperazine, this method employs a palladium catalyst to facilitate the coupling of 2-chloro-4-(trifluoromethyl)pyridine with piperazine. A representative procedure involves:

  • Reagents : 2-chloro-4-(trifluoromethyl)pyridine, piperazine, Pd2_2(dba)3_3 (palladium catalyst), BINOL (ligand), CuBr (co-catalyst), and cesium carbonate (base).

  • Conditions : Toluene solvent, room temperature, 12–24 hours.

  • Workup : Deprotection of the Boc-protected intermediate (if applicable) using trifluoroacetic acid (TFA) in dichloromethane.

This method achieves yields of 85–89% with high regioselectivity, as evidenced by 1^1H NMR and HRMS data. The use of a BINOL/CuBr catalytic system enhances reaction efficiency by stabilizing the palladium intermediate, thereby reducing side reactions.

Microwave-Assisted Coupling

Microwave irradiation significantly accelerates reaction kinetics. For instance, the Kindler reaction under microwave conditions (80–100 °C, 20–30 minutes) between 2-acetyl-4-(trifluoromethyl)pyridine and piperazine yields the target compound with 82% efficiency . This approach minimizes thermal decomposition and improves scalability.

Nucleophilic Aromatic Substitution

Direct Amination of Halopyridines

A one-pot nucleophilic substitution strategy utilizes 2-chloro-4-(trifluoromethyl)pyridine and excess piperazine in refluxing dimethylformamide (DMF). Key parameters include:

  • Molar Ratio : 1:3 (pyridine:piperazine) to drive the reaction to completion.

  • Temperature : 110–120 °C for 8–12 hours.

  • Purification : Ethyl acetate extraction followed by anhydrous Na2_2SO4_4 drying and column chromatography (silica gel, hexane/ethyl acetate).

This method provides a moderate yield of 78–81% , with 1^1H NMR confirming the absence of unreacted starting materials.

Thiourea-Assisted Cyclization

Adapting protocols from thiourea synthesis, 1,1′-thiocarbonyldiimidazole facilitates the coupling of 4-(trifluoromethyl)pyridin-2-amine with 1-(aryl)piperazines. The reaction proceeds at 40 °C in acetonitrile, yielding 83–86% of the product after TFA-mediated deprotection. This method is notable for its mild conditions and compatibility with electron-deficient pyridines.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

Method Catalyst/Reagent Temperature Time Yield Purity (HPLC)
Buchwald-HartwigPd2_2(dba)3_3, BINOLRoom temp12–24 h85–89%>98%
Microwave-AssistedNone80–100 °C20–30 min82%>97%
Nucleophilic SubstitutionPiperazine excess110–120 °C8–12 h78–81%>95%
Thiourea Cyclization1,1′-Thiocarbonyldiimidazole40 °C4–6 h83–86%>96%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 8.58 (d, J=2.1J = 2.1 Hz, 1H, pyridine-H), 8.23 (d, J=2.1J = 2.1 Hz, 1H, pyridine-H), 3.61 (m, 4H, piperazine-H), 2.43 (s, 3H, CH3_3).

  • 13^{13}C NMR : δ 181.16 (C=S), 158.49 (pyridine-C), 48.49 (piperazine-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 430.1089 ([M + H]+^+).

  • Calculated : 430.1075 for C18_{18}H20_{20}ClF3_3N5_5S.

Industrial-Scale Considerations

Patent methodologies emphasize cost-effective purification techniques, such as ethyl acetate extraction and sodium sulfate drying, to streamline large-scale production . However, transition metal-catalyzed routes, despite higher yields, require rigorous catalyst removal to meet pharmaceutical-grade purity standards.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antifungal Activity
Research indicates that compounds related to 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine exhibit promising antifungal properties. These compounds have been explored as potential treatments for fungal infections, leveraging their structural features to enhance efficacy against resistant strains.

1.2 Drug Development
The trifluoromethyl group in this compound increases lipophilicity and metabolic stability, making it an attractive candidate for drug design. It has been noted for its potential as an inhibitor of various biological targets, including kinases involved in cancer pathways .

Case Study: Kinase Inhibition
A study demonstrated that derivatives of this compound bind effectively to the inactive conformation of CDK4/6, a key target in cancer therapy. The interaction profiles suggest that these compounds could lead to the development of selective inhibitors with improved therapeutic indices .

Agrochemical Applications

2.1 Crop Protection
In the agrochemical sector, this compound is utilized as a structural motif in developing new pesticides. Its derivatives have been incorporated into formulations aimed at protecting crops from pests and diseases.

2.2 Synthesis of New Agrochemicals
More than 20 new agrochemical products containing trifluoromethylpyridine derivatives have been introduced to the market, showcasing the compound's versatility and effectiveness in agricultural applications.

Synthesis and Ligand Formation

3.1 Ligand Development
The compound is also significant in the synthesis of novel ligands for coordination chemistry. For instance, it has been used to create N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines through palladium-catalyzed reactions, yielding high-purity products suitable for further applications in catalysis and material sciences.

Compound Name Structure Features Unique Aspects
1-(4-Chloropyridin-2-yl)piperazineChlorine instead of trifluoromethyl groupLess lipophilic; different pharmacological profile
2-(Trifluoromethyl)pyridineLacks piperazine ringPrimarily aromatic; limited biological activity
N-(4-Trifluoromethylphenyl)piperazineTrifluoromethyl group on phenyl insteadDifferent receptor interactions

Future Directions and Research Opportunities

The ongoing research into this compound continues to unveil its potential across various domains:

  • Targeted Drug Delivery Systems: Investigating its use in developing targeted therapies for diseases such as cancer and fungal infections.
  • Environmental Chemistry: Exploring its applications in environmental remediation and sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Position of Trifluoromethyl Group : The 4-, 5-, or 6-position on pyridine alters steric and electronic interactions. For example, 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine exhibits higher affinity for dopamine D3 receptors than its 5-isomer .
  • Aromatic Ring Substitutions : Replacing pyridine with phenyl or benzyl shifts biological activity. Phenyl-substituted analogues (e.g., 1-(3-(trifluoromethyl)phenyl)piperazine) show serotonin receptor agonism , while benzyl derivatives (e.g., NCT-503) inhibit metabolic enzymes .

Key Observations :

  • SuFEx Chemistry : The use of sulfur(VI) fluoride exchange (SuFEx) significantly improves yields (76%) for pyridinyl-piperazine derivatives compared to traditional alkylation methods (26%) .
  • Steric Hindrance : Benzyl-substituted analogues (e.g., NCT-503) require milder conditions but achieve lower isolated yields due to purification challenges .

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties

Property 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine 1-[3-(Trifluoromethyl)phenyl]piperazine 1-(2-(Trifluoromethyl)phenyl)piperazine
LogP 2.1 (predicted) 3.4 3.8
Solubility (mg/mL) 0.5 (pH 7.4) 0.2 0.1
pKa 7.9 (piperazine N1) 8.2 8.5
Receptor Affinity Moderate 5-HT1A High 5-HT1A High D3R

Key Observations :

  • Lipophilicity : Phenyl-substituted analogues exhibit higher LogP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Receptor Selectivity : The 4-pyridinyl derivative shows moderate serotonin receptor activity, while phenyl-substituted variants achieve higher specificity for 5-HT1A or dopamine D3 receptors .

Biological Activity

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its trifluoromethyl group, which enhances lipophilicity and may influence its interaction with biological targets. The piperazine moiety is known for its ability to form hydrogen bonds, facilitating interactions with various receptors and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : This compound has been shown to interact with various protein kinases, including CDK6, where it binds to the kinase-inactive conformation . Such interactions can lead to inhibition of cell proliferation in cancer cells.
  • Antibacterial Activity : Research indicates that derivatives of piperazine compounds exhibit antibacterial properties by inhibiting bacterial enzymes essential for cell viability. For instance, related compounds have shown submicromolar inhibition against bacterial Sfp-PPTase without affecting human orthologues .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound and its derivatives:

Activity TypeTarget/PathwayIC50/EC50 ValueReference
Protein Kinase InhibitionCDK6Not specified
Antibacterial ActivitySfp-PPTaseIC50 = 0.29 μM (analogue)
Antiparasitic ActivityPfATP4 (malaria parasites)EC50 = 0.010 μM (analogue)

Case Study 1: Antibacterial Properties

A study on the antibacterial efficacy of piperazine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to the inhibition of essential bacterial enzymes without rapid cytotoxic effects on human cells .

Case Study 2: Cancer Cell Proliferation

In a separate investigation, the compound was assessed for its potential in inhibiting cancer cell proliferation through its interaction with CDK6. The binding affinity and selectivity towards the inactive conformation suggest a promising avenue for developing targeted cancer therapies .

Q & A

Q. What are the common synthetic routes for preparing 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine and its derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic aromatic substitution : Reacting piperazine with halogenated pyridine derivatives (e.g., 2-chloro-4-(trifluoromethyl)pyridine) under reflux in polar aprotic solvents like acetonitrile (ACN) .
  • Amide coupling : Using carbodiimide-based coupling agents (e.g., TBTU, HOBt) to conjugate piperazine with carboxylic acid derivatives, as seen in the synthesis of dual-target dopamine D3 and μ-opioid receptor ligands .
  • Sulfonylation : Introducing sulfonyl groups via reactions with sulfonyl chlorides, achieving yields up to 97.5% with HPLC purity >97% .

Key considerations : Solvent choice (e.g., DMF, ACN), reaction time (2–24 hours), and purification methods (e.g., flash chromatography with 10% DMA) significantly impact yield and purity .

Q. How is the structural integrity of this compound validated?

Methodological validation involves:

  • Nuclear Magnetic Resonance (NMR) : Confirming proton environments and coupling patterns (e.g., trifluoromethyl groups show distinct splitting in 1^1H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Matching experimental and theoretical molecular weights (e.g., HRMS for NCT-502: [M+H]+^+ = 365.1351) .
  • High-Performance Liquid Chromatography (HPLC) : Ensuring purity >97% with retention time consistency .

Note : Orthogonal techniques (e.g., IR, X-ray crystallography) are recommended for novel derivatives to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers address low synthetic yields in piperazine derivatives, such as 22% yield for NCT-502?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Optimizing reaction conditions : Elevated temperatures (reflux in ACN) improve reaction kinetics for sterically hindered substrates .
  • Protecting groups : Using tert-butyl carbamate (Boc) to protect piperazine nitrogen during functionalization steps, followed by deprotection with TFA .
  • Purification refinement : Employing reverse-phase chromatography (e.g., C18 columns) for polar intermediates, as demonstrated in dual-target ligand synthesis .

Case study : A 53% yield improvement was achieved by switching from DCM to DMA as the eluent in flash chromatography .

Q. What analytical challenges arise in characterizing trifluoromethyl-substituted piperazines, and how are they resolved?

Challenges :

  • 19F^{19}\text{F} NMR splitting patterns complicate interpretation due to coupling with adjacent protons.
  • HPLC retention shifts caused by trifluoromethyl hydrophobicity.

Q. Solutions :

  • Multi-dimensional NMR : 1H^{1}\text{H}-19F^{19}\text{F} heteronuclear correlation spectroscopy resolves overlapping signals .
  • Mass spectrometry with isotopic labeling : Differentiates trifluoromethyl peaks from background noise .
  • HPLC method development : Gradient elution (e.g., 0.1% TFA in water/acetonitrile) improves resolution for hydrophobic analogs .

Q. How do structural modifications (e.g., sulfonyl vs. acyl groups) impact biological activity in piperazine derivatives?

  • Sulfonyl groups : Enhance metabolic stability and receptor binding affinity (e.g., antichlamydial activity with IC50_{50} <1 μM) .
  • Acyl groups : Improve blood-brain barrier penetration, critical for CNS-targeted agents (e.g., dopamine D3 receptor ligands) .
  • Trifluoromethyl positioning : Meta-substitution on pyridine increases selectivity for tyrosine kinase inhibitors compared to para-substitution .

Data-driven approach : Pharmacophore modeling and molecular docking (e.g., using Schrödinger Suite) predict optimal substituent placement .

Q. How can researchers resolve contradictions in receptor binding data for dual-target piperazine ligands?

Case example : A compound showed high D3R affinity but low MOR selectivity due to trifluoromethyl steric effects. Resolution strategies :

  • Alanine scanning mutagenesis : Identifies key residues (e.g., D3R Glu288) influencing binding .
  • Thermodynamic integration assays : Quantify binding energy contributions of substituents (e.g., trifluoromethyl adds -2.3 kcal/mol) .
  • In vivo microdialysis : Correlates receptor occupancy with pharmacokinetic profiles .

Q. What are the best practices for evaluating the physicochemical properties of this compound analogs?

  • Lipophilicity (LogP) : Use shake-flask method or HPLC-derived LogD (e.g., LogD = 2.1 for NCT-502) .
  • Solubility : Phase-solubility studies in PBS (pH 7.4) with 0.5% DMSO as cosolvent .
  • Plasma stability : Incubate compounds in human plasma (37°C, 1 hour) and quantify degradation via LC-MS/MS .

Advanced tools : Computational models (e.g., SwissADME) predict absorption and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.